Technical Guide: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Technical Guide: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a heterocyclic compound featuring a pyrrolidinone ring with a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. The presence of the pyrrolidinone core, a privileged scaffold in medicinal chemistry, combined with the readily cleavable Boc protecting group, makes it an attractive starting material for generating diverse libraries of compounds for biological screening.
This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of tert-butyl (2-oxopyrrolidin-3-yl)carbamate, with a focus on providing researchers with the necessary information for its effective utilization in the laboratory.
Physicochemical Properties
Quantitative data for tert-Butyl (2-oxopyrrolidin-3-yl)carbamate and its R-isomer are summarized below. It is important to note that detailed experimental data for the racemic or S-isomer is not extensively available in public literature; therefore, data for the R-isomer is included for reference.
| Property | tert-Butyl (2-oxopyrrolidin-3-yl)carbamate | (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate |
| CAS Number | 99780-97-9[1] | 251938-49-5 |
| Molecular Formula | C₉H₁₆N₂O₃[1] | C₉H₁₆N₂O₃ |
| Molecular Weight | 200.24 g/mol [1] | 200.24 g/mol |
| Appearance | White to yellow solid[1] | Solid |
| Boiling Point | Not available | 394.0 ± 31.0 °C at 760 mmHg |
| Purity | Typically ≥95% - 97%[2] | ≥97% |
| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | Store at room temperature |
Synthesis and Experimental Protocols
The synthesis of tert-butyl (2-oxopyrrolidin-3-yl)carbamate can be achieved through several synthetic routes. Below is a representative experimental protocol based on the protection of an amino group in a pre-formed pyrrolidinone ring.
Representative Synthesis Protocol: Boc Protection of 3-Aminopyrrolidin-2-one
This protocol describes a general method for the N-protection of 3-aminopyrrolidin-2-one using di-tert-butyl dicarbonate (Boc₂O).
Materials:
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3-Aminopyrrolidin-2-one hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or other suitable base
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Dichloromethane (DCM) or other suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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To a solution of 3-aminopyrrolidin-2-one hydrochloride in dichloromethane, add triethylamine (approximately 2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture for 15-30 minutes at 0 °C.
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Add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure tert-butyl (2-oxopyrrolidin-3-yl)carbamate.
A generalized workflow for the synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Biological and Pharmaceutical Relevance
While specific biological activities of tert-butyl (2-oxopyrrolidin-3-yl)carbamate are not extensively documented, the pyrrolidinone scaffold is a core component of numerous biologically active compounds. Derivatives of this compound are being explored for various therapeutic applications.
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Anticonvulsant Activity: Some derivatives have been investigated for their potential as anticonvulsant agents.[1] The mechanism of action for such compounds often involves modulation of ion channels or neurotransmitter receptors in the central nervous system.
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Antimicrobial and CNS Activity: Pyrrolidinone-containing compounds have been studied for their potential antimicrobial and central nervous system activities.[1]
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Enzyme Inhibition: The carbamate functional group can act as a mimic of the peptide bond, making carbamate-containing molecules potential inhibitors of proteases and other enzymes.
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Building Block for Drug Discovery: The primary utility of this compound is as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The Boc-protected amine allows for selective modification at other positions of the molecule, and subsequent deprotection reveals a primary amine that can be further functionalized.
Potential applications stemming from tert-Butyl (2-oxopyrrolidin-3-yl)carbamate.
Safety Information
For the R-isomer, (R)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (CAS 251938-49-5), the following GHS hazard information is available:
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Pictogram: GHS07 (Harmful)
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle tert-butyl (2-oxopyrrolidin-3-yl)carbamate with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
tert-Butyl (2-oxopyrrolidin-3-yl)carbamate is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two key functional moieties make it an ideal starting material for the creation of diverse molecular entities. While detailed biological studies on the compound itself are limited, its utility as a synthetic intermediate in the development of potentially therapeutic agents is evident. Researchers are encouraged to consult the primary literature for specific applications and further detailed characterization data as it becomes available.
